2-Chloro-3-(oxiran-2-ylmethoxy)pyridine
Description
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-chloro-3-(oxiran-2-ylmethoxy)pyridine |
InChI |
InChI=1S/C8H8ClNO2/c9-8-7(2-1-3-10-8)12-5-6-4-11-6/h1-3,6H,4-5H2 |
InChI Key |
IPPPGBKCSNDYNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-Chloro-3-(oxiran-2-ylmethoxy)pyridine with key pyridine derivatives, highlighting substituent differences and their implications:
Key Differences and Implications
Epoxide vs. Trifluoromethyl Groups :
- The epoxide in This compound enables nucleophilic ring-opening reactions, useful for forming covalent bonds in drug candidates (e.g., kinase inhibitors) . In contrast, the trifluoromethyl group in 2-Chloro-3-(trifluoromethyl)pyridine enhances metabolic stability and membrane permeability, making it common in agrochemicals .
Substituent Positioning: 2-Chloro-3-methoxy-5-nitropyridine (Cl at C2, NO₂ at C5) exhibits strong electrophilicity at C5, favoring reduction or substitution reactions . Comparatively, 4-Chloro-3-methoxy-2-methylpyridine (Cl at C4, CH₃ at C2) shows steric hindrance at C2, affecting regioselectivity in further modifications .
Halogen Diversity :
- 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine combines chlorine and iodine, allowing sequential cross-coupling (e.g., Suzuki-Miyaura for iodine substitution) . The target compound lacks iodine, limiting its utility in heavy-metal-mediated reactions.
Complexity of Substituents :
- Derivatives like 3-Chloro-2-({1-[(oxan-4-yl)methyl]piperidin-3-yl}methoxy)pyridine (CAS: 2770634-45-0) feature bulky heterocyclic substituents, increasing molecular weight (>300 g/mol) and reducing solubility but enhancing target specificity in drug design .
Q & A
Q. Critical Factors :
- Temperature Control : Higher temperatures (>70°C) may hydrolyze the epoxide .
- Base Selection : Bulky bases (e.g., DIPEA) minimize side reactions compared to smaller bases like NaOH .
- Purification : Column chromatography (silica gel, hexane/EtOAc) resolves unreacted epichlorohydrin and byproducts.
Q. Case Study :
- Amine Functionalization : Using benzylamine in MeCN at 25°C with catalytic ZnCl₂ yields >90% of the β-amino alcohol derivative. Without ZnCl₂, a 50:50 α/β mixture forms .
Contradiction Resolution :
Discrepancies in regioselectivity across studies often arise from undetected trace moisture. Karl Fischer titration of solvents and reagents is recommended for reproducibility .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
